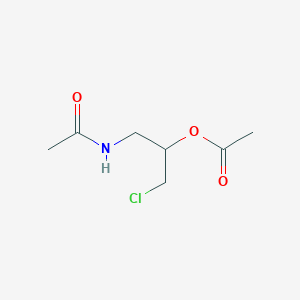

1-Acetamido-3-chloropropan-2-yl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1-acetamido-3-chloropropan-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJJPJCUSDMTAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCC(CCl)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415465 | |

| Record name | 1-Acetamido-3-chloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53460-78-9 | |

| Record name | 1-Acetamido-3-chloropropan-2-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Role in Advanced Organic Synthesis

Diversification Strategies through Functional Group Interconversions

The strategic manipulation of the functional groups within 1-Acetamido-3-chloropropan-2-yl acetate (B1210297) opens avenues for the creation of a wide array of derivatives. These interconversions are pivotal in tailoring the molecule for specific synthetic targets.

One of the primary diversification strategies involves the nucleophilic substitution of the chloride atom. The chloro group, being a good leaving group, can be readily displaced by various nucleophiles. A significant example is its reaction with sodium azide (B81097) to introduce an azido (B1232118) group. This transformation is a critical step in the synthesis of many nitrogen-containing compounds. The resulting (S)-1-acetamido-3-azidopropan-2-yl acetate can be further elaborated, for instance, through reduction of the azide to an amine or by participating in cycloaddition reactions.

Another key functional group interconversion is the hydrolysis of the ester and amide linkages. chemguide.co.ukcolab.ws The acetate group can be selectively cleaved under basic or acidic conditions to yield the corresponding alcohol, (S)-N-(3-chloro-2-hydroxypropyl)acetamide. Similarly, the acetamido group can be hydrolyzed to unveil a primary amine, although this typically requires more forcing conditions. chemguide.co.ukcolab.ws The selective hydrolysis of either group is crucial for subsequent derivatization at that specific position. For instance, the unmasked hydroxyl group can be oxidized or used in etherification reactions, while the free amine can be acylated or alkylated.

The interplay between these functional groups allows for sequential modifications. For example, the chloro group can be displaced, followed by hydrolysis of the acetate, and then modification of the resulting alcohol. This step-wise approach provides chemists with precise control over the molecular architecture.

Furthermore, the acetamido group itself can be a precursor to other functionalities. For instance, under specific reductive conditions, it can be converted to an ethylamine (B1201723) derivative. The combination of these interconversions—substitution of the chloride, hydrolysis of the ester and amide, and transformation of the acetamido group—provides a powerful toolkit for generating a library of chiral building blocks from a single, readily available precursor.

Table 1: Key Functional Group Interconversions of (S)-1-Acetamido-3-chloropropan-2-yl acetate

| Starting Material | Reagent(s) | Product | Transformation |

| (S)-1-Acetamido-3-chloropropan-2-yl acetate | Sodium azide (NaN₃) | (S)-1-Acetamido-3-azidopropan-2-yl acetate | Nucleophilic Substitution |

| (S)-1-Acetamido-3-chloropropan-2-yl acetate | Base (e.g., NaOH) or Acid (e.g., HCl) | (S)-N-(3-chloro-2-hydroxypropyl)acetamide | Ester Hydrolysis |

| (S)-1-Acetamido-3-chloropropan-2-yl acetate | Strong Acid or Base (harsher conditions) | (S)-3-Amino-1-chloropropan-2-yl acetate | Amide Hydrolysis |

| (S)-1-Amino-3-chloro-2-propanol hydrochloride | Acetic anhydride, Triethylamine | (S)-1-Acetamido-3-chloropropan-2-ol | N-Acetylation |

Chemical Transformations and Reaction Mechanisms of 1 Acetamido 3 Chloropropan 2 Yl Acetate

Nucleophilic Substitution Reactions

The presence of a primary alkyl chloride in 1-Acetamido-3-chloropropan-2-yl acetate (B1210297) makes it a prime substrate for nucleophilic substitution reactions. These transformations are central to its utility as a synthetic intermediate, particularly in the pharmaceutical industry.

Reactivity of the Chloromethyl Moiety as a Leaving Group

The chloromethyl group in 1-Acetamido-3-chloropropan-2-yl acetate serves as a reactive site for nucleophilic attack. The chlorine atom, being an effective leaving group, can be displaced by a variety of nucleophiles. The reactivity of this moiety is significantly enhanced by the presence of neighboring functional groups, specifically the acetamido and acetate groups. This phenomenon, known as neighboring group participation (NGP) or anchimeric assistance, can lead to a substantial increase in the reaction rate compared to a simple primary alkyl chloride. nih.govwikipedia.orgsmartstartinstitute.com The lone pairs of electrons on the oxygen or nitrogen atoms of the neighboring acetamido and acetate groups can participate in the substitution process, stabilizing the transition state and facilitating the departure of the chloride ion. wikipedia.orgsmartstartinstitute.com

Regioselectivity and Stereochemical Outcome in Substitution Pathways

In reactions involving this compound, the nucleophile can, in principle, attack at two positions: the carbon bearing the chloro group (C1) or the carbonyl carbon of the acetate group. However, under typical nucleophilic substitution conditions, the attack is highly regioselective for the C1 position, leading to the displacement of the chloride ion.

Mechanistic Investigations of SN1 and SN2 Pathways

While the substitution at the primary carbon center would typically suggest an SN2 mechanism, the potential for neighboring group participation introduces a more complex mechanistic picture that incorporates features of both SN1 and SN2 pathways. The reaction is not a simple one-step SN2 attack by an external nucleophile, nor is it a classic SN1 reaction involving a discrete carbocation intermediate.

Instead, the mechanism is best described as an SN2-like displacement of the leaving group by an internal nucleophile (the acetamido or acetate group). researchgate.net This leads to the formation of a cyclic intermediate, such as an oxazolinium or dioxolenium ion. This intermediate is then attacked by the external nucleophile. The formation of this cyclic cation is the rate-determining step and exhibits first-order kinetics, a characteristic often associated with SN1 reactions. researchgate.net However, the individual steps of ring formation and ring-opening are stereospecific, resembling SN2 processes.

Influence of Reaction Conditions (Solvent, Temperature, Nucleophile) on Regioselectivity

The conditions under which nucleophilic substitution reactions are carried out have a significant impact on the outcome. The choice of solvent, temperature, and the nature of the nucleophile can influence the rate and selectivity of the reaction.

| Reaction Parameter | Influence on Nucleophilic Substitution |

| Solvent | Polar aprotic solvents are often employed to dissolve the reactants and facilitate the formation of the charged cyclic intermediate without solvating the nucleophile too strongly. |

| Temperature | Higher temperatures generally increase the reaction rate, but can also lead to the formation of side products. |

| Nucleophile | The strength and concentration of the external nucleophile will affect the rate of the ring-opening step. Stronger nucleophiles will react more readily with the cyclic intermediate. |

| Base | In cases where the nucleophile is an amine, a base such as sodium hydride may be used to deprotonate the amine, increasing its nucleophilicity. organic-chemistry.org |

The regioselectivity of the nucleophilic attack on the cyclic intermediate is also a critical factor. Studies on related cyclic intermediates, such as aziridinium (B1262131) and azetidinium ions, have shown that the site of attack can be influenced by steric and electronic factors, as well as the nature of the nucleophile. nih.govorganic-chemistry.org In the case of intermediates derived from this compound, the attack of the external nucleophile is expected to occur at the less sterically hindered carbon of the cyclic intermediate.

Formation of (S)-1-Acetamido-3-hydroxypropan-2-yl Acetate via Hydroxide (B78521) Substitution

A key transformation of this compound is its conversion to the corresponding alcohol, (S)-1-Acetamido-3-hydroxypropan-2-yl acetate. This is achieved through a nucleophilic substitution reaction using a hydroxide source, such as an aqueous solution of a metal hydroxide. The hydroxide ion acts as the nucleophile, displacing the chloride ion. Given the potential for neighboring group participation, this reaction is expected to proceed with retention of configuration, yielding the (S)-enantiomer of the product from the (S)-enantiomer of the starting material.

Ester Hydrolysis

In addition to nucleophilic substitution at the chloromethyl group, this compound can undergo hydrolysis of its ester functionality. This reaction is typically carried out under basic conditions.

For instance, in the synthesis of more complex molecules, the acetate group can be removed by treatment with a base like lithium hydroxide in a solvent mixture such as tetrahydrofuran (B95107), methanol, and water. organic-chemistry.org The hydroxide ion attacks the electrophilic carbonyl carbon of the acetate group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the cleavage of the ester bond, yielding the corresponding alcohol and an acetate salt.

Acid-Catalyzed Hydrolysis Mechanisms of the Acetate Moiety

Under acidic conditions, the acetate ester of this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield acetic acid and the corresponding alcohol, 1-acetamido-3-chloropropan-2-ol. This transformation typically proceeds through a well-established AAC2 (acid-catalyzed, bimolecular, acyl-cleavage) mechanism.

The AAC2 mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the acetate group by an acid catalyst, typically a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the oxygen of the original alkoxy group. This converts the alkoxy group into a good leaving group (an alcohol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the alcohol (1-acetamido-3-chloropropan-2-ol).

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and form the final carboxylic acid product (acetic acid).

Table 1: General Mechanism of Acid-Catalyzed Ester Hydrolysis (AAC2)

| Step | Description |

| 1 | Protonation of the carbonyl oxygen of the ester. |

| 2 | Nucleophilic attack by a water molecule on the carbonyl carbon. |

| 3 | Formation of a tetrahedral intermediate. |

| 4 | Proton transfer to the alkoxy group. |

| 5 | Elimination of the alcohol leaving group. |

| 6 | Deprotonation to yield the carboxylic acid and regenerate the catalyst. |

Base-Catalyzed Hydrolysis Mechanisms of the Acetate Moiety

In the presence of a base, such as sodium hydroxide, the acetate moiety of this compound undergoes hydrolysis via a BAC2 mechanism (base-catalyzed, bimolecular, acyl-cleavage). This reaction, often termed saponification, is effectively irreversible.

The BAC2 mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the acetate group.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a tetrahedral alkoxide intermediate.

Elimination of the Leaving Group: The intermediate collapses, expelling the alkoxide leaving group (the anion of 1-acetamido-3-chloropropan-2-ol) and forming acetic acid.

This process is considered base-promoted rather than base-catalyzed because the hydroxide ion is consumed in the reaction and not regenerated. The irreversibility of the final deprotonation step makes this method highly efficient for ester cleavage. organic-chemistry.org

Table 2: General Mechanism of Base-Catalyzed Ester Hydrolysis (BAC2)

| Step | Description |

| 1 | Nucleophilic attack by a hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the alkoxide leaving group. |

| 4 | Irreversible deprotonation of the resulting carboxylic acid to form a carboxylate salt. |

It is important to note that under harsh basic conditions, the amide linkage could also be susceptible to hydrolysis, although amides are generally more resistant to hydrolysis than esters. mdpi.com Additionally, the presence of the primary chloride presents the possibility of competing elimination or substitution reactions.

Oxidation Reactions and Characterization of Oxidized Derivatives

The oxidation of this compound itself is not a primary reaction pathway under typical conditions, as the acetate group is resistant to oxidation. However, the hydrolysis product, 1-acetamido-3-chloropropan-2-ol , possesses a secondary alcohol group which can be readily oxidized.

Oxidation of this secondary alcohol can yield the corresponding ketone, 1-acetamido-3-chloropropan-2-one . This transformation can be achieved using a variety of oxidizing agents.

Table 3: Common Oxidizing Agents for Secondary Alcohols

| Oxidizing Agent | Description |

| Chromium-based reagents | e.g., Pyridinium chlorochromate (PCC), Jones reagent (CrO₃ in acetone/H₂SO₄). |

| Dess-Martin Periodinane (DMP) | A mild and selective reagent for oxidizing primary and secondary alcohols. |

| Swern Oxidation | Uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. |

| Hypochlorite-based reagents | e.g., Sodium hypochlorite (B82951) (NaOCl) in the presence of a catalyst. |

The characterization of the resulting ketone, 1-acetamido-3-chloropropan-2-one, would rely on standard spectroscopic techniques:

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch from the alcohol (around 3300-3500 cm⁻¹) and the appearance of a strong C=O stretch for the ketone (typically around 1715 cm⁻¹) would be key indicators. This would be in addition to the existing amide C=O stretch.

¹H NMR Spectroscopy: The signal corresponding to the proton on the carbon bearing the hydroxyl group (a methine, -CH(OH)-) would disappear. The chemical shifts of the adjacent methylene (B1212753) protons (-CH₂-) would also be affected by the new ketone functionality.

¹³C NMR Spectroscopy: A new signal would appear in the downfield region characteristic of a ketone carbonyl carbon (typically >200 ppm).

Mass Spectrometry: The molecular ion peak in the mass spectrum would correspond to the molecular weight of the oxidized product.

Potential Intramolecular Cyclization Pathways

The structure of this compound is amenable to intramolecular cyclization, particularly after initial hydrolysis of the acetate group. The resulting alcohol, 1-acetamido-3-chloropropan-2-ol , contains both a nucleophilic group (the amide nitrogen or oxygen) and an electrophilic center with a leaving group (the carbon bearing the chlorine atom).

A highly probable cyclization pathway involves the formation of a five-membered heterocyclic ring, specifically a 2-oxazoline. This type of reaction is well-documented for N-(2-hydroxyethyl)amides. mdpi.com The proposed mechanism is as follows:

Hydrolysis: First, the acetate ester is hydrolyzed (under either acidic or basic conditions as described in sections 2.2.1 and 2.2.2) to yield 1-acetamido-3-chloropropan-2-ol.

Intramolecular Nucleophilic Substitution: Under basic conditions, the amide nitrogen can be deprotonated, or under neutral/acidic conditions, the amide oxygen can act as a nucleophile. The nucleophilic atom then attacks the carbon atom bonded to the chlorine.

Ring Closure: This intramolecular SN2 attack displaces the chloride ion, leading to the formation of a cyclic intermediate.

Rearrangement/Deprotonation: The intermediate then rearranges or is deprotonated to yield the stable 2-oxazoline ring. The specific product would be 4-(chloromethyl)-2-methyl-4,5-dihydrooxazole .

This intramolecular cyclization is a common synthetic route for the preparation of 2-oxazolines, which are valuable intermediates in organic synthesis. organic-chemistry.org The reaction is driven by the formation of a stable, five-membered ring.

The Versatility of this compound in Advanced Organic Synthesis

The chiral compound (S)-1-Acetamido-3-chloropropan-2-yl acetate is a pivotal intermediate in modern organic synthesis, particularly valued for its role in the construction of complex, biologically active molecules. Its unique structural features, including a stereocenter and reactive functional groups, make it a versatile building block for a range of pharmaceutically important scaffolds. This article explores the significant applications of this compound, focusing on its role as a precursor in the synthesis of oxazolidinone derivatives and as a chiral building block in stereoselective syntheses.

Stereochemical Aspects and Chiral Recognition in 1 Acetamido 3 Chloropropan 2 Yl Acetate Chemistry

Significance of the Stereogenic Center at C2

The structure of 1-Acetamido-3-chloropropan-2-yl acetate (B1210297) contains a single stereogenic center at the second carbon atom (C2) of the propane (B168953) backbone. A stereogenic center is a carbon atom bonded to four different substituent groups. chemspider.com In this case, the C2 carbon is attached to a hydrogen atom, a chloromethyl group (-CH₂Cl), an acetamido-methyl group (-CH₂NHCOCH₃), and an acetate group (-OCOCH₃). This arrangement means the molecule is chiral and can exist as a pair of non-superimposable mirror images, known as enantiomers: (S)-1-Acetamido-3-chloropropan-2-yl acetate and (R)-1-Acetamido-3-chloropropan-2-yl acetate. chemspider.comnih.gov

The significance of this stereogenic center is most pronounced in its role as a chiral precursor in the synthesis of pharmaceuticals. The biological activity of many drugs is highly dependent on their stereochemistry. nih.gov The (S)-enantiomer of 1-Acetamido-3-chloropropan-2-yl acetate is a key intermediate in the synthesis of the oxazolidinone antibiotic, Linezolid. researchgate.netgoogle.comcymitquimica.com The stereochemical integrity of the C2 center is critical because it dictates the stereochemistry of the final active pharmaceutical ingredient. The chirality of Linezolid is a fundamental attribute for its biological activity. nih.gov The use of a specific enantiomer as a starting material ensures that the desired stereoisomer of the final product is obtained, a common strategy in modern pharmaceutical manufacturing to produce enantiomerically pure drugs. nih.gov

Methodologies for Assessing and Ensuring Enantiomeric Purity in Research

Given the importance of using a single enantiomer, rigorous methods are required to determine and ensure the enantiomeric purity of this compound. Enantiomeric purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer over the other. In pharmaceutical synthesis, achieving high enantiomeric purity is crucial. nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) is a principal and powerful technique for the separation and quantification of enantiomers. nih.govnih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation.

A study on the separation of the enantiomers of a structurally similar compound, (RS)-1-bromo-3-chloropropan-2-yl acetate, highlighted the challenges and strategies for such molecules. Direct separation proved difficult, but derivatization to form phenoxy derivatives allowed for successful resolution on a normal phase Chiralcel ODH column. nih.gov This suggests that for accurate assessment of the enantiomeric purity of this compound, either a highly selective CSP or derivatization might be necessary to enhance chromatographic separation and detection.

| Parameter | Typical Conditions for Related Compounds | Reference |

| Technique | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Stationary Phase | Chiral Stationary Phase (e.g., Chiralpak AD, Chiralcel ODH) | nih.govnih.gov |

| Mobile Phase | Hexane (B92381)/2-Propanol/TFA or Hexane/Ethanol/TFA | nih.gov |

| Detection | UV | nih.gov |

Diastereomeric Control in Related Derivative Syntheses

While information on diastereoselective reactions starting directly from this compound is limited, the principles of diastereomeric control are central to the synthesis of the broader class of oxazolidinone antibiotics to which its derivatives belong. acs.orgnih.gov Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule with an existing stereocenter undergoes a reaction that creates a new one.

In the synthesis of complex molecules like oxazolidinones, controlling the relative stereochemistry between adjacent stereocenters is crucial. For example, in the synthesis of various 2-oxazolidinone (B127357) derivatives, the relative stereochemistry of the final product can be assigned by analyzing the coupling constants between protons on the heterocyclic ring using NMR spectroscopy. nih.gov A study on the synthesis of cis-3-Acetoxy-4-(3-aryloxiran-2-yl)azetidin-2-ones demonstrated highly diastereoselective Staudinger [2+2]-cyclocondensation. nih.gov This highlights how the stereochemistry of one part of the molecule can direct the formation of a new stereocenter in a predictable manner. The choice of reagents, catalysts, and reaction conditions plays a pivotal role in influencing which diastereomer is preferentially formed. acs.org

Stereochemical Impact of Different Enantiomers on Synthetic Utility

The synthetic utility of the enantiomers of this compound is profoundly different, a direct consequence of the stereospecific requirements of the target molecules.

The (S)-enantiomer is a valuable and specifically required intermediate for the synthesis of Linezolid. researchgate.netgoogle.comcymitquimica.com In the synthetic pathway, the stereochemistry at the C5 position of the oxazolidinone ring of Linezolid is derived directly from the C2 stereocenter of (S)-1-Acetamido-3-chloropropan-2-yl acetate or its corresponding alcohol. Using the (S)-enantiomer ensures the formation of the biologically active (S)-Linezolid.

Conversely, the (R)-enantiomer, (R)-1-Acetamido-3-chloropropan-2-yl acetate, is not useful for the synthesis of active Linezolid and would be considered an impurity in this context. pharmaffiliates.com Its presence would lead to the formation of the (R)-enantiomer of Linezolid, which is devoid of the desired antibacterial activity. Therefore, from the perspective of Linezolid synthesis, the utility of the (R)-enantiomer is negligible, and its removal is a critical step in ensuring the quality and efficacy of the final pharmaceutical product. This stark difference in utility underscores the critical importance of stereochemistry in modern synthetic and medicinal chemistry.

| Enantiomer | Synthetic Utility | Reference |

| (S)-1-Acetamido-3-chloropropan-2-yl acetate | Key intermediate in the synthesis of the antibiotic Linezolid. | researchgate.netgoogle.comcymitquimica.com |

| (R)-1-Acetamido-3-chloropropan-2-yl acetate | Not utilized in the synthesis of active Linezolid; considered a chiral impurity. | pharmaffiliates.com |

Spectroscopic and Advanced Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, spin-spin couplings, and spatial correlations of atomic nuclei, a complete structural assignment can be achieved.

The protons of the acetamide (B32628) methyl group (CH₃) are expected to appear as a singlet in the upfield region, typically around δ 2.0 ppm. The protons of the acetate (B1210297) methyl group (CH₃) will also produce a singlet, likely in a similar region, around δ 2.1 ppm. The methylene (B1212753) protons adjacent to the amide nitrogen (-NH-CH₂-) would likely appear as a doublet of doublets around δ 3.4-3.6 ppm due to coupling with the adjacent methine proton and the amide proton. The methine proton (-CH(OAc)-) is situated between two electronegative groups (oxygen and the carbon bearing the chloromethyl group) and would therefore be shifted downfield, appearing as a multiplet around δ 5.0-5.2 ppm. The methylene protons of the chloromethyl group (-CH₂Cl) are diastereotopic and would be expected to resonate as a doublet of doublets in the region of δ 3.7-3.9 ppm. Finally, the amide proton (-NH-) would appear as a broad singlet or triplet, typically in the downfield region of δ 6.0-7.0 ppm, and its position can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for 1-Acetamido-3-chloropropan-2-yl acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Acetamide CH₃ | 2.0 | Singlet |

| Acetate CH₃ | 2.1 | Singlet |

| -NH-CH ₂- | 3.4 - 3.6 | Doublet of Doublets |

| -CH (OAc)- | 5.0 - 5.2 | Multiplet |

| -CH ₂Cl | 3.7 - 3.9 | Doublet of Doublets |

| -NH - | 6.0 - 7.0 | Broad Singlet/Triplet |

The ¹³C NMR spectrum provides critical information about the carbon framework of this compound. The chemical shifts of the carbon atoms are indicative of their hybridization and the electronic nature of their substituents.

The carbonyl carbons of the acetamide and acetate groups are expected to have the most downfield chemical shifts, typically in the range of δ 170-172 ppm. The methyl carbons of the acetamide and acetate groups will appear in the upfield region, around δ 20-25 ppm. The carbon of the chloromethyl group (-CH₂Cl) will be found at approximately δ 45-50 ppm. The methylene carbon adjacent to the amide nitrogen (-NH-CH₂-) would likely resonate around δ 40-45 ppm. The methine carbon bonded to the acetate group (-CH(OAc)-) is expected to be in the region of δ 70-75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Acetamide C H₃ | 23 |

| Acetate C H₃ | 21 |

| Acetamide C =O | 171 |

| Acetate C =O | 170 |

| -NH-C H₂- | 42 |

| -C H(OAc)- | 72 |

| -C H₂Cl | 47 |

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are instrumental in confirming the connectivity and spatial relationships between atoms.

A COSY spectrum would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the -NH-CH₂- protons and the -CH(OAc)- proton, confirming their adjacent positions. Similarly, correlations would be observed between the -CH(OAc)- proton and the -CH₂Cl protons.

A NOESY experiment provides information about protons that are close in space, regardless of whether they are directly bonded. This can be crucial for confirming the stereochemistry of the molecule. For example, NOE correlations could be observed between the protons of the acetamide group and the protons on the chloropropane backbone, helping to define the molecule's preferred conformation in solution.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. For this compound (C₇H₁₂ClNO₃), the calculated molecular weight is approximately 193.63 g/mol . Due to the presence of chlorine, the mass spectrum would exhibit a characteristic isotopic pattern for any fragment containing chlorine, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Upon electron ionization, the molecule would undergo fragmentation. Key fragmentation pathways would likely involve the loss of neutral molecules or radicals. Common fragments could include:

Loss of the acetyl group (CH₃CO•, 43 Da) from the acetate ester.

Loss of the acetoxy group (CH₃COO•, 59 Da).

Cleavage of the C-C bond between the methine and the chloromethyl group, leading to fragments corresponding to [M-CH₂Cl]⁺.

Loss of HCl (36.5 Da) via rearrangement.

Fragmentation of the acetamide side chain.

The analysis of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR spectroscopy.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds.

The IR spectrum of this compound would display several characteristic absorption bands:

A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.

Strong, sharp absorption bands around 1740 cm⁻¹ and 1650 cm⁻¹ corresponding to the C=O stretching vibrations of the ester and the amide (Amide I band), respectively.

An absorption band around 1550 cm⁻¹ for the N-H bending vibration of the amide (Amide II band).

C-H stretching vibrations for the alkyl groups would be observed in the range of 2850-3000 cm⁻¹.

The C-O stretching of the ester would appear in the 1200-1300 cm⁻¹ region.

A C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3300 - 3400 |

| Ester C=O | Stretch | ~1740 |

| Amide C=O (Amide I) | Stretch | ~1650 |

| Amide N-H | Bend (Amide II) | ~1550 |

| Alkyl C-H | Stretch | 2850 - 3000 |

| Ester C-O | Stretch | 1200 - 1300 |

| C-Cl | Stretch | 600 - 800 |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a workhorse in computational chemistry for predicting molecular properties and reaction pathways.

Elucidation of Reaction Mechanisms and Transition States

No published DFT studies exist that specifically detail the reaction mechanisms involving 1-Acetamido-3-chloropropan-2-yl acetate (B1210297). Such an investigation would involve mapping the potential energy surface of its reactions, identifying the structures of transition states, and calculating the activation energies. This information is critical for optimizing reaction conditions and understanding how the molecule transforms.

Prediction of Regioselectivity and Stereoselectivity

Similarly, there are no available DFT studies focused on predicting the regioselectivity or stereoselectivity of reactions involving this compound. Theoretical calculations could predict which site of the molecule is more likely to react (regioselectivity) and which stereoisomer is preferentially formed (stereoselectivity), providing fundamental insights for synthetic chemists.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics simulations are used to model the physical movement of atoms and molecules over time. This technique allows for the exploration of a molecule's conformational landscape and its interactions with other molecules.

Currently, there are no specific MD simulation studies reported for 1-Acetamido-3-chloropropan-2-yl acetate. Such simulations would be instrumental in:

Conformational Analysis: Identifying the most stable three-dimensional shapes (conformers) of the molecule and the energy barriers between them. This is crucial as the molecule's shape can dictate its reactivity and biological function.

Intermolecular Interactions: Simulating how the molecule interacts with solvents or other reagents. Understanding these non-covalent interactions (like hydrogen bonds or van der Waals forces) is key to predicting its solubility, aggregation behavior, and how it might bind to a biological target. A thesis focused on developing oxazolidinone antimicrobials mentions the use of (S)-1-acetamido-3-chloropropan-2-yl acetate as a synthetic starting material; however, the computational work within that study was directed at the final, more complex products rather than this specific precursor. qut.edu.au

Computational Modeling of Adsorption Processes

No literature is available on the computational modeling of adsorption processes for this compound or its closely related transformations. This type of modeling would be relevant if the compound were used in applications involving surfaces or heterogeneous catalysis, allowing for the prediction of its binding affinity and orientation on a given material.

Structure Reactivity Relationship Studies of 1 Acetamido 3 Chloropropan 2 Yl Acetate and Its Analogues

Impact of Chlorine Substitution on Electrophilicity and Nucleophilic Reactivity

The presence of a chlorine atom on the C3 carbon significantly influences the electrophilicity of 1-Acetamido-3-chloropropan-2-yl acetate (B1210297). Chlorine is an electronegative atom that withdraws electron density from the carbon to which it is attached, creating a permanent dipole and rendering the C3 carbon electrophilic. This electrophilic center is susceptible to attack by nucleophiles, leading to substitution reactions.

The primary nature of the alkyl chloride in 1-Acetamido-3-chloropropan-2-yl acetate suggests that it will readily undergo nucleophilic substitution, likely via an S(_N)2 mechanism. In an S(_N)2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (the chloride ion). The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile.

However, the reactivity of this molecule is not solely dictated by the simple alkyl chloride moiety. The neighboring acetamido and acetoxy groups can play a significant role in the reaction mechanism and rate, a phenomenon known as neighboring group participation or anchimeric assistance. nih.govdalalinstitute.comwikipedia.orgdalalinstitute.com The lone pair of electrons on the nitrogen of the acetamido group or the oxygen of the acetoxy group can attack the electrophilic C3 carbon in an intramolecular fashion, forming a cyclic intermediate. nih.govdalalinstitute.com This intramolecular reaction can be much faster than a direct intermolecular attack by an external nucleophile. The formation of a five- or six-membered ring is often favored. In the case of this compound, the acetamido group could potentially form a five-membered aziridinium-like intermediate, or the acetoxy group could form a five-membered dioxolanium-like intermediate.

Comparison of Reactivity Profiles with Non-Halogenated Acetamido Esters

A direct comparison of the reactivity of this compound with its non-halogenated analogue, 1-acetamidopropan-2-yl acetate, highlights the profound impact of the chlorine atom. In the absence of the chlorine, the primary site of electrophilicity is the carbonyl carbon of the ester group. Nucleophilic attack on this carbon would lead to acyl substitution, a fundamentally different reaction pathway than the alkyl substitution at the C3 position in the chlorinated compound.

The non-halogenated analogue lacks the highly electrophilic sp-hybridized carbon that is present in this compound. Therefore, its reactivity towards nucleophiles under similar conditions would be significantly lower and directed towards a different functional group.

Table 1: Hypothetical Comparison of Reactivity

| Compound | Reactive Site | Expected Reaction with Nucleophile (e.g., Nu) | Relative Rate |

| This compound | C3 (Alkyl Chloride) | Nucleophilic Substitution (S(_N)2 or NGP-assisted) | High |

| 1-Acetamidopropan-2-yl acetate | C=O (Ester) | Acyl Substitution | Low |

Influence of Acetamido and Acetoxy Functional Groups on Overall Reactivity

As mentioned, both the acetamido and acetoxy groups can act as internal nucleophiles, participating in the displacement of the chloride ion through neighboring group participation. nih.govdalalinstitute.comwikipedia.orgdalalinstitute.com

The acetamido group, with its nitrogen lone pair, is generally a more potent nucleophile than the oxygen of the acetoxy group. Kinetic studies on similar systems have shown that neighboring acetamido groups can significantly accelerate the rate of substitution reactions. nih.gov This participation leads to the formation of a cyclic intermediate, an oxazoline (B21484) or a related structure, which is then opened by an external nucleophile. nih.gov This mechanism often proceeds with retention of configuration at the reaction center. nih.govdalalinstitute.com

The acetoxy group can also participate through the lone pairs on its carbonyl oxygen, which can lead to the formation of a dioxolenium ion intermediate. nih.gov This participation is also known to enhance reaction rates and influence stereochemistry. The relative contribution of each group's participation would depend on the specific reaction conditions, including the solvent and the nature of the external nucleophile.

The interplay between these two participating groups makes the reactivity of this compound complex and highly dependent on the reaction environment.

Rational Design of Derivatives for Specific Chemical Transformations

The structural features of this compound make it a versatile scaffold for the rational design of new molecules with specific functionalities. By modifying the functional groups, derivatives with tailored reactivity and biological activity can be synthesized.

For example, the chloride can be replaced by other leaving groups (e.g., bromide, iodide, tosylate) to fine-tune the reactivity in nucleophilic substitution reactions. A better leaving group would increase the rate of substitution.

This scaffold could be of interest in the design of enzyme inhibitors. nih.govnih.govub.edu Many enzymes have nucleophilic residues in their active sites that could react with the electrophilic C3 center of this compound or its derivatives, leading to covalent modification and inhibition of the enzyme. By rationally designing the substituents on the scaffold to mimic the natural substrate of an enzyme, it may be possible to create highly specific and potent inhibitors. The synthesis of functionalized diaminopropionates, which share a similar backbone, has been explored for their potential in generating novel bioactive compounds. nih.govrsc.orgresearchgate.net

The design and synthesis of such derivatives would be guided by an understanding of the structure-activity relationships, allowing for the creation of molecules with desired chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.